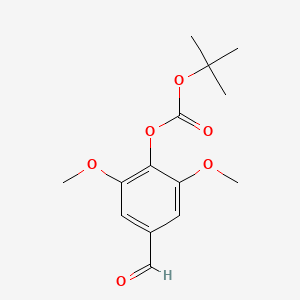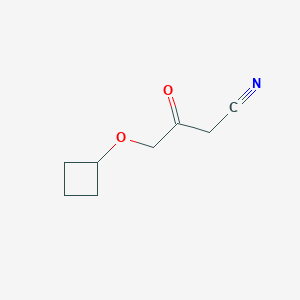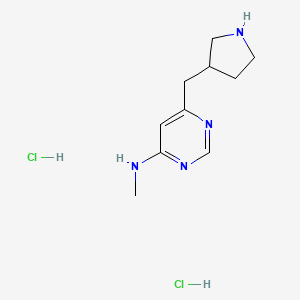![molecular formula C7H5Cl2N3 B1402773 2,4-二氯-6-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 1196157-27-3](/img/structure/B1402773.png)
2,4-二氯-6-甲基-5H-吡咯并[3,2-d]嘧啶
描述
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound that undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
Synthesis Analysis
The synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves a microwave technique as a new and robust approach . This method involves the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular formula of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The molecular weight is 202.04 .Chemical Reactions Analysis
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
The molecular formula of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The molecular weight is 202.04 .科学研究应用
医药研究
2,4-二氯-6-甲基-5H-吡咯并[3,2-d]嘧啶: 是医药研究中的一种重要中间体。它被用于合成具有潜在治疗效果的化合物。 例如,它可以用来制备吡咯并[3,2-d]嘧啶酮类似物,它们是有效的DPP-IV抑制剂 。这些抑制剂可以有效地降低血糖水平,同时不会引起体重增加或低血糖,从而提供对血糖水平的长期治疗控制。
含氟合成
它已被用于含氟合成方法来制备二取代嘧啶 。这种技术允许使用含氟溶剂从反应物和催化剂中分离产物,这可以简化化学制造中的纯化过程。
作用机制
Target of Action
The primary targets of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine are cancer cells, specifically human cancer cell lines such as MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . It has shown promising binding affinities against the Bcl2 anti-apoptotic protein .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been found to be most active towards MCF7 cells . The molecular docking study confirmed that the compound shows promising binding affinities against the Bcl2 anti-apoptotic protein .
Biochemical Pathways
The compound affects the expression of several genes. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it caused cell cycle arrest at the G1/S phase in MCF7 cells . It also induced the apoptotic death of MCF7 cells . In addition, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
未来方向
Research involving pyrrolo[2,3-d]pyrimidine derivatives, such as 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, is ongoing. These compounds are being studied for their potential in treating various diseases, including cancer . The future directions of this research could involve further exploration of the therapeutic potential of these compounds, as well as the development of novel synthesis methods .
生化分析
Biochemical Properties
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can effectively lower blood glucose levels without causing adverse effects such as weight gain or hypoglycemia . Additionally, this compound has demonstrated binding affinities with Bcl2 anti-apoptotic protein, influencing apoptotic pathways in cancer cells .
Cellular Effects
The effects of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also causes cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . Furthermore, it has been shown to increase the activity of caspase 8 and BAX proteins, which are critical mediators of apoptosis .
Molecular Mechanism
At the molecular level, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of DPP-IV, inhibiting its enzymatic activity and thereby regulating glucose metabolism . In cancer cells, it interacts with the Bcl2 protein, disrupting its function and promoting apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated sustained apoptotic effects in cancer cells, with increased DNA fragmentation and cell death observed over extended periods . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV activity and lowers blood glucose levels without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as DPP-IV, influencing glucose metabolism and insulin regulation . The compound also affects apoptotic pathways by modulating the activity of proteins like Bcl2 and caspase 8 . These interactions result in changes in metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in target tissues, where it exerts its biochemical effects . This targeted distribution enhances its therapeutic potential while reducing systemic exposure and associated side effects.
Subcellular Localization
The subcellular localization of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it interacts with key biomolecules . Post-translational modifications and targeting signals facilitate its localization, ensuring that it reaches its intended sites of action . This precise localization enhances its efficacy and minimizes off-target effects.
属性
IUPAC Name |
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(10-3)6(8)12-7(9)11-4/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDPWLIEMUJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744642 | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-27-3 | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)






![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)




![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
